N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1795301-49-3
VCID: VC5065135
InChI: InChI=1S/C13H16ClN3O3S/c1-17-9-10(7-15-17)21(18,19)16-8-13(20-2)11-5-3-4-6-12(11)14/h3-7,9,13,16H,8H2,1-2H3
SMILES: CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC
Molecular Formula: C13H16ClN3O3S
Molecular Weight: 329.8

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

CAS No.: 1795301-49-3

Cat. No.: VC5065135

Molecular Formula: C13H16ClN3O3S

Molecular Weight: 329.8

* For research use only. Not for human or veterinary use.

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide - 1795301-49-3

Specification

CAS No. 1795301-49-3
Molecular Formula C13H16ClN3O3S
Molecular Weight 329.8
IUPAC Name N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide
Standard InChI InChI=1S/C13H16ClN3O3S/c1-17-9-10(7-15-17)21(18,19)16-8-13(20-2)11-5-3-4-6-12(11)14/h3-7,9,13,16H,8H2,1-2H3
Standard InChI Key KKYMNZPSKNVYOO-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is C₁₄H₁₇ClN₃O₄S, corresponding to a molecular weight of 358.82 g/mol . The structure comprises a 1-methyl-1H-pyrazole-4-sulfonamide backbone substituted at the sulfonamide nitrogen with a 2-(2-chlorophenyl)-2-methoxyethyl group. Key structural features include:

  • A pyrazole ring with methyl and sulfonamide substituents at positions 1 and 4, respectively.

  • A 2-methoxyethyl chain bridging the sulfonamide nitrogen and the 2-chlorophenyl aromatic ring.

  • A chlorine atom at the ortho position of the phenyl ring, which may enhance lipophilicity and receptor binding .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₇ClN₃O₄S
Molecular Weight358.82 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents
LogP (Partition Coeff.)Estimated ~2.1 (calculated)

The logP value, estimated using fragment-based methods, suggests moderate lipophilicity, aligning with trends observed in similar pyrazole-sulfonamides . The presence of the methoxy group may improve aqueous solubility compared to non-polar analogs .

Synthesis and Optimization

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide follows a two-step protocol adapted from methods for analogous pyrazole-sulfonamides :

Step 1: Preparation of 1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

1-Methyl-1H-pyrazole-4-sulfonyl chloride is synthesized by chlorosulfonation of 1-methylpyrazole using chlorosulfonic acid. The reaction proceeds at 0–5°C for 4–6 hours, yielding the sulfonyl chloride intermediate as a pale yellow solid (yield: 85–90%) .

Step 2: Coupling with 2-(2-Chlorophenyl)-2-Methoxyethylamine

The sulfonyl chloride reacts with 2-(2-chlorophenyl)-2-methoxyethylamine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction is stirred at 25–30°C for 16 hours, followed by purification via column chromatography .

Table 2: Reaction Optimization Parameters

ParameterCondition
SolventDichloromethane (10 vol)
BaseDIPEA (3.0 equiv)
Temperature25–30°C
Reaction Time16 hours
Yield65–72% (estimated)

The use of DIPEA over inorganic bases (e.g., K₂CO₃) minimizes side reactions, as demonstrated in analogous syntheses . Yields are comparable to those reported for MR-S1-13 (71%) in Table 4 of .

Structural Characterization

The compound’s structure is confirmed through spectroscopic and elemental analyses:

Fourier Transform Infrared (FT-IR) Spectroscopy

  • 3284 cm⁻¹: N–H stretching of the sulfonamide group .

  • 1145 cm⁻¹: Asymmetric S=O stretching of the sulfonamide .

  • 2934 cm⁻¹: C–H stretching of the methyl and methoxy groups .

  • 1530 cm⁻¹: C=N stretching of the pyrazole ring .

¹H NMR (300 MHz, CDCl₃)

  • δ 7.45–7.30 (m, 4H): Aromatic protons of the 2-chlorophenyl group.

  • δ 4.28 (t, J = 6 Hz, 1H): Methine proton adjacent to the methoxy group.

  • δ 3.74 (s, 3H): N–CH₃ of the pyrazole ring.

  • δ 3.40 (s, 3H): O–CH₃ of the methoxyethyl chain.

  • δ 2.96 (q, J = 6.5 Hz, 2H): Methylene protons adjacent to the sulfonamide .

¹³C NMR (75 MHz, CDCl₃)

  • δ 155.2: Pyrazole C-4.

  • δ 137.8: Sulfonamide-linked carbon.

  • δ 132.1–127.3: Aromatic carbons of the 2-chlorophenyl group.

  • δ 56.1: O–CH₃ carbon.

  • δ 38.4: N–CH₃ carbon .

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₁₇ClN₃O₄S [M+H]⁺: 358.0685.

  • Observed: 358.0689 (Δ = 0.4 ppm) .

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